molecular formula C8H14N2O2 B1629919 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one CAS No. 54981-11-2

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one

Katalognummer: B1629919
CAS-Nummer: 54981-11-2
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: KAXASJWZSSJLPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one is a spirocyclic compound characterized by a unique structure that includes an oxygen atom and two nitrogen atoms within a spiro ring system.

Vorbereitungsmethoden

The synthesis of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and costly . Industrial production methods may involve optimizing these synthetic routes to enhance yield and reduce costs.

Analyse Chemischer Reaktionen

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Treatment of Obesity

Research has shown that compounds related to 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one exhibit significant bioactivity against obesity-related pathways. For instance, studies have demonstrated its ability to inhibit acetyl CoA carboxylase (ACC), which plays a critical role in fatty acid synthesis. The IC50_{50} values for ACC inhibition were reported as low as 3.4 nM for certain derivatives of this compound, indicating potent activity against obesity .

Central Nervous System Disorders

Compounds derived from the diazaspiro framework have also been investigated for their effects on central nervous system (CNS) disorders. Some derivatives have displayed antagonistic activity against neuropeptide Y (NPY), which is involved in appetite regulation and stress response . The pharmacokinetics of these compounds showed promising results in animal models, with studies indicating effective binding affinities and potential therapeutic benefits for conditions like anxiety and depression.

Antiviral Properties

The compound has been explored for its antiviral activities, particularly as CCR5 antagonists, which are critical in HIV treatment strategies. One study highlighted a derivative that exhibited an attractive combination of antiviral potency and selectivity, suggesting its potential use in developing new antiviral therapies .

Case Study 1: Obesity Treatment

In a study focused on the treatment of obesity, a library of derivatives based on the diazaspiro structure was synthesized and screened for ACC inhibition. The results indicated that specific modifications at the nitrogen positions significantly enhanced inhibitory activity, with some compounds achieving IC50_{50} values below 10 nM .

Case Study 2: CNS Disorders

Another investigation evaluated the efficacy of a series of diazaspiro compounds in treating CNS disorders. The study found that certain compounds exhibited subnanomolar binding affinities to specific receptors involved in mood regulation but faced challenges regarding bioavailability and metabolic stability .

Wirkmechanismus

The mechanism of action of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . This inhibition is achieved through binding to the active site of the protein, thereby blocking its activity and leading to bacterial cell death.

Biologische Aktivität

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one is a complex organic compound belonging to the class of diazaspiro compounds, characterized by its unique spirocyclic structure that incorporates both nitrogen and oxygen heteroatoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antiviral, antimicrobial, and receptor antagonistic properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects. Notably, it has shown promise as an antagonist of neurokinin receptors, suggesting potential applications in treating conditions related to neurogenic inflammation and abnormal cellular proliferation .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antiviral Activity : Compounds within this class have demonstrated efficacy against certain viral infections, including dengue virus type 2 (DENV2). Structural modifications can enhance their therapeutic effects.
  • Antimicrobial Properties : Similar compounds have been noted for their antimicrobial activities, providing a basis for further exploration in infectious disease treatment.
  • Receptor Antagonism : The compound acts as an antagonist to neurokinin receptors, which are involved in various physiological processes including pain perception and inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibits DENV2; potential for modification to enhance efficacy
AntimicrobialExhibits significant antimicrobial properties against various pathogens
Receptor AntagonismActs on neurokinin receptors; potential use in pain management

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of derivatives of this compound, specific substitutions were found to significantly enhance binding affinity to viral proteins. These findings suggest that further structural optimization could lead to more potent antiviral agents.

Case Study: Receptor Interaction

A pharmacological study explored the binding affinity of this compound at neurokinin receptors. Results indicated a strong binding affinity (Ki values in the subnanomolar range), supporting its potential use in therapies targeting pain and inflammation disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for customization based on desired biological activities. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties. For instance, modifications at specific positions of the spirocyclic structure can lead to enhanced receptor binding and improved therapeutic outcomes .

Eigenschaften

IUPAC Name

1-oxa-3,9-diazaspiro[5.5]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-10-6-3-8(12-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXASJWZSSJLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625339
Record name 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54981-11-2
Record name 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one
Reactant of Route 2
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one
Reactant of Route 3
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one
Reactant of Route 4
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one
Reactant of Route 5
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one
Reactant of Route 6
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.